

Physicochemical properties of 2-Mercaptobenzo[d]thiazole-6-carbonitrile

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Compound of Interest

Compound Name: 2-Mercaptobenzo[d]thiazole-6-carbonitrile

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An In-Depth Technical Guide to the Physicochemical Properties of 2-Mercaptobenzo[d]thiazole-6-carbonitrile

Abstract: This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Mercaptobenzo[d]thiazole-6-carbonitrile**. Recognizing the limited availability of specific experimental data for this derivative, this document serves as a roadmap for researchers, scientists, and drug development professionals. It outlines authoritative, field-proven experimental protocols for the complete characterization of the molecule. By leveraging data from the parent 2-mercaptobenzothiazole (MBT) scaffold, this guide offers insights into expected properties and discusses the potential of this compound class in medicinal chemistry, grounded in the established biological activities of related structures.

Introduction and Molecular Overview

The benzothiazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.^[1] Derivatives of 2-mercaptobenzothiazole (MBT), in particular, have been extensively investigated for their therapeutic potential, exhibiting antimicrobial, anti-inflammatory, and antitumor properties.^{[1][2]} **2-Mercaptobenzo[d]thiazole-6-carbonitrile** represents a specific functionalization of this core, incorporating a nitrile group at the 6-position. This modification is chemically significant, as the electron-withdrawing nature of the nitrile group can modulate the electronic properties,

reactivity, and receptor-binding interactions of the entire molecule, making it a compound of interest for drug discovery programs.[3]

This guide provides the foundational knowledge and practical methodologies required to fully characterize its physicochemical profile, a critical step in any drug development pipeline.

Molecular Structure:

Caption: Molecular structure of **2-Mercaptobenzo[d]thiazole-6-carbonitrile**.

Core Physicochemical Data

While comprehensive experimental data for this specific derivative is not widely published, key identifiers and basic properties have been established. This table summarizes the available information, which forms the basis for the detailed characterization protocols that follow.

Property	Value / Information	Source
CAS Number	315228-79-6	[4][5]
Molecular Formula	C ₈ H ₄ N ₂ S ₂	[4]
Molecular Weight	192.26 g/mol	[4]
Purity	≥96% (Commercially available)	[4][5]
Physical Form	Solid (Predicted)	N/A
Storage	Sealed in dry, 2-8°C	[4]
Melting Point	Not reported. The parent compound, 2-mercaptobenzothiazole, melts at ~181°C.[6] The nitrile group is expected to influence this value.	N/A

Experimental Protocols for Full Characterization

To bridge the data gap, this section provides detailed, step-by-step methodologies for determining the critical physicochemical properties essential for drug development.

Melting Point Determination

Expertise & Rationale: The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity.^[7] A sharp, narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden the melting range.^[8] The capillary method is a robust and widely adopted technique for this determination.^[9]



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Caption: Workflow for Melting Point Determination.

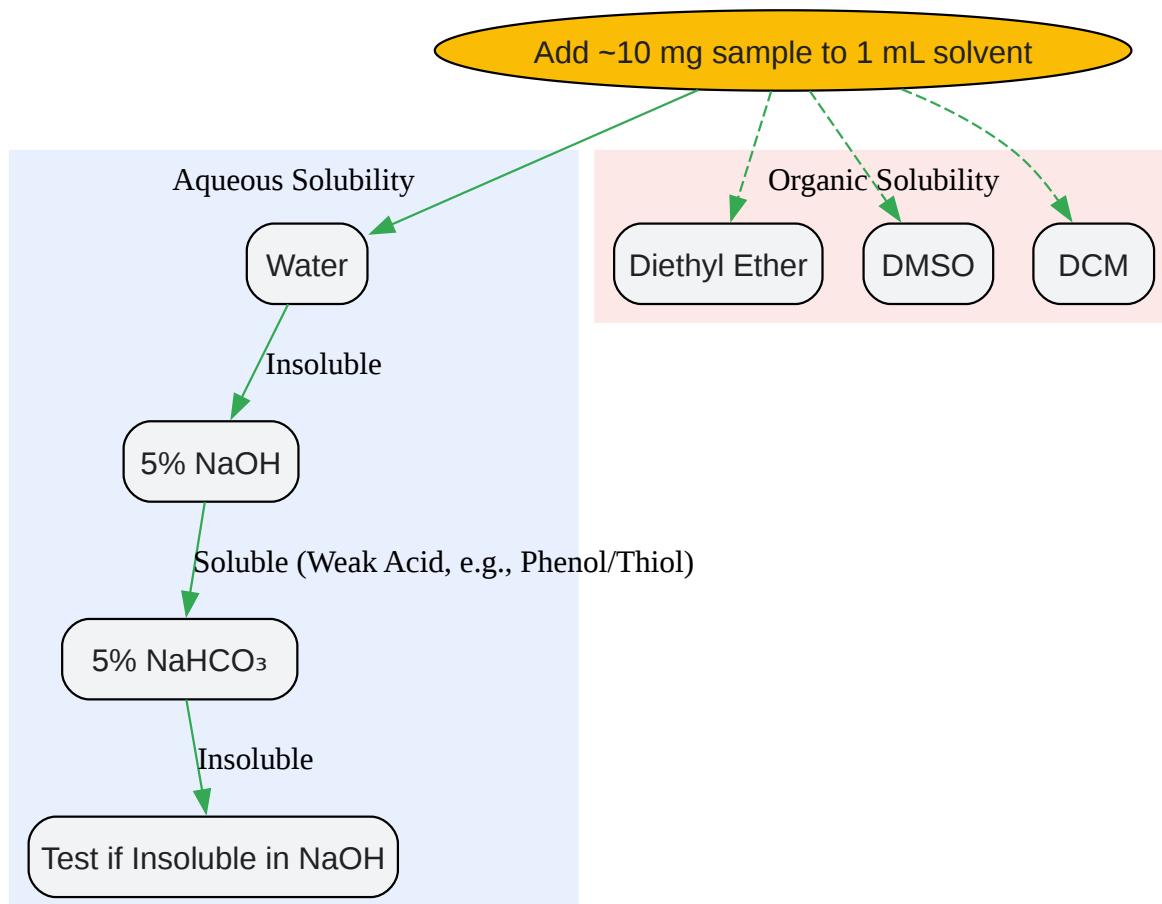
Step-by-Step Protocol:

- **Sample Preparation:** Ensure the compound is completely dry and finely powdered using a mortar and pestle.^[9]
- **Capillary Loading:** Gently tap the open end of a capillary tube into the sample powder to collect a small amount. Invert the tube and tap it on a hard surface to pack the sample into the sealed end, aiming for a column height of 3-5 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a modern melting point apparatus.^[10]
- **Approximate Determination:** If the melting point is unknown, perform a rapid initial determination by heating quickly to establish an approximate range.^[7]
- **Accurate Determination:** Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
- **Observation:** Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

- Data Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (T_{initial}) and the temperature at which the last solid crystal melts (T_{final}).^[10] The melting point is reported as this range.
- Validation: Repeat the measurement at least twice to ensure consistency.

Solubility Profile

Expertise & Rationale: A compound's solubility profile is paramount in drug development, influencing its formulation, administration route, and bioavailability.^[11] A systematic approach, starting with water and progressing through aqueous solutions of different pH, provides critical information about the presence of ionizable functional groups.^{[11][12]} The thiol group in the target molecule is weakly acidic, suggesting potential solubility in basic solutions.



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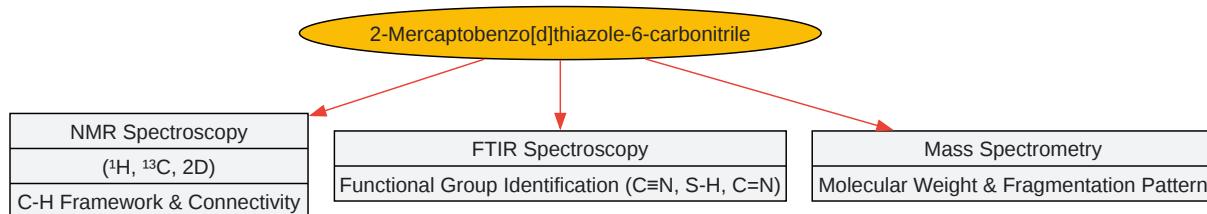
Caption: Decision workflow for systematic solubility testing.

Step-by-Step Protocol:

- General Procedure: In a small test tube, add approximately 10 mg of the solid compound to 1 mL of the chosen solvent.[13] Agitate the mixture for 1-2 minutes and observe. A compound is considered soluble if no solid particles remain.[14]
- Water: Begin by testing solubility in deionized water. If soluble, test the solution with litmus or pH paper to determine if it's acidic or basic.[11][12]
- 5% NaOH Solution: If insoluble in water, test in 5% aqueous NaOH. Solubility indicates the presence of an acidic functional group, such as the thiol in the target compound.[11]
- 5% NaHCO₃ Solution: If soluble in NaOH, test in 5% aqueous sodium bicarbonate. Carboxylic acids are typically soluble, while weaker acids like phenols and thiols are often not. This helps differentiate acid strength.[15]
- 5% HCl Solution: If the compound is insoluble in water and NaOH, test its solubility in 5% aqueous HCl. Solubility here indicates a basic functional group (e.g., an amine).[13]
- Organic Solvents: Determine solubility in common organic solvents relevant to analysis and reactions, such as Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Diethyl Ether.

Spectroscopic and Spectrometric Characterization

Expertise & Rationale: A combination of spectroscopic techniques is required for unambiguous structure elucidation and confirmation. Each method provides a unique and complementary piece of the structural puzzle.[11] NMR reveals the carbon-hydrogen framework, IR identifies functional groups, and MS provides the molecular weight and fragmentation data.[16][17][18]



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Caption: Integrated workflow for spectroscopic structural analysis.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To map the carbon-hydrogen framework of the molecule.[19]
- Predicted ¹H NMR Spectrum:
 - Aromatic Region (~7.0-8.5 ppm): Expect three distinct signals corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be diagnostic of their relative positions.
 - Thiol Proton (variable): A broad singlet for the S-H proton, whose chemical shift is highly dependent on concentration and solvent. It may exchange with D₂O.
- Predicted ¹³C NMR Spectrum:
 - Aromatic/Heteroaromatic Carbons (~110-160 ppm): Multiple signals for the carbons of the fused ring system.
 - Nitrile Carbon (~115-120 ppm): A characteristic signal for the C≡N carbon.
 - Thione Carbon (~160-170 ppm): The C=S carbon signal is expected to be significantly downfield.
- Step-by-Step Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[20]
- Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[21]
- Data Acquisition: Acquire a standard ¹H spectrum. Following this, acquire a ¹³C spectrum. If needed, perform 2D experiments like COSY (H-H correlation) and HSQC (C-H correlation) to assign signals definitively.[20]

3.3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

- Purpose: To identify the presence of specific functional groups based on their characteristic vibrational frequencies.[22]
- Predicted Key Absorptions:
 - ~2220-2240 cm⁻¹: A sharp, strong peak for the nitrile (C≡N) stretch.
 - ~2550-2600 cm⁻¹: A weak, broad peak for the thiol (S-H) stretch.
 - ~1500-1600 cm⁻¹: Peaks associated with the C=N and aromatic C=C stretching vibrations.
 - ~3000-3100 cm⁻¹: Aromatic C-H stretching.
- Step-by-Step Protocol (ATR-FTIR):
 - Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric interference.[22][23]
 - Sample Application: Place a small amount of the solid powder directly onto the ATR crystal, ensuring complete coverage.[22]
 - Apply Pressure: Use the pressure clamp to ensure firm contact between the sample and the crystal.

- Sample Scan: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background to generate the final absorbance or transmittance spectrum.[17]

3.3.3 Mass Spectrometry (MS)

- Purpose: To determine the precise molecular weight and to gain structural insights from the molecule's fragmentation pattern upon ionization.[24]
- Predicted Spectrum (Electron Impact - EI):
 - Molecular Ion ($M^{+\bullet}$): A peak at $m/z = 192$, corresponding to the molecular weight of the compound.[25] This should be the highest m/z value in the spectrum under typical EI conditions.[16]
 - Fragment Ions: Expect fragmentation patterns corresponding to the loss of small, stable radicals or neutral molecules (e.g., loss of HCN, S, or SH).
- Step-by-Step Protocol:
 - Ionization: Introduce a small amount of the sample into the mass spectrometer, where it is bombarded with high-energy electrons (in EI mode) to form a positively charged molecular ion ($M^{+\bullet}$).[26][27]
 - Acceleration: The newly formed ions are accelerated by an electric field.
 - Mass Analysis: The ions are deflected by a magnetic field. The degree of deflection is dependent on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.[27]
 - Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum, which is a plot of relative intensity versus m/z .[24]

Reactivity and Potential in Drug Development

The 2-mercaptobenzothiazole scaffold is a versatile platform for chemical modification. The thiol group is nucleophilic and can be readily alkylated or oxidized, providing a synthetic handle to create libraries of derivatives for structure-activity relationship (SAR) studies.[2][28]

The parent MBT scaffold is associated with a remarkable range of biological activities, including:

- Antimicrobial and Antifungal Activity: Many MBT derivatives show potent activity against various strains of bacteria and fungi.[1][3]
- Anticancer Activity: Certain derivatives have demonstrated efficacy as antitumor agents.[29]
- Anti-inflammatory Activity: The scaffold has been incorporated into molecules designed as anti-inflammatory agents.[1]

The introduction of the 6-carbonitrile group is a strategic modification. It can act as a hydrogen bond acceptor and its strong electron-withdrawing properties can significantly alter the pKa of the thiol and the overall electron distribution of the aromatic system, potentially leading to enhanced binding affinity for biological targets or novel pharmacological profiles.

Conclusion

While **2-Mercaptobenzo[d]thiazole-6-carbonitrile** is a sparsely characterized molecule, its structural heritage suggests significant potential as a building block in medicinal chemistry. This guide provides both the known foundational data and a comprehensive, expert-driven framework of experimental protocols necessary for its complete physicochemical characterization. By systematically applying these methodologies for determining melting point, solubility, pKa, and detailed spectroscopic features, researchers can generate the robust data package required to advance this compound and its future derivatives through the drug discovery and development process.

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